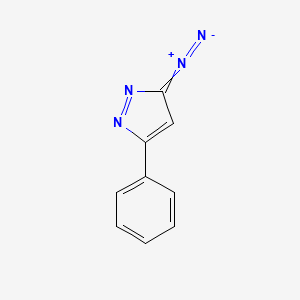

3-Diazo-5-phenyl-3H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

62072-18-8 |

|---|---|

Molecular Formula |

C9H6N4 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

3-diazo-5-phenylpyrazole |

InChI |

InChI=1S/C9H6N4/c10-11-9-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

FERASBWRIHIWJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+]=[N-])N=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Diazo 5 Phenyl 3h Pyrazole and Congeneric Diazopyrazoles

Direct Diazotization Approaches

Direct diazotization involves the conversion of an amino group on the pyrazole (B372694) ring into a diazonium salt, which can then be transformed into the diazo compound.

Diazotization of 3-Amino-5-phenylpyrazole Precursors

The most common method for the synthesis of 3-diazo-5-phenyl-3H-pyrazole involves the diazotization of 3-amino-5-phenylpyrazole. scirp.orgclockss.org This reaction is typically carried out by treating the aminopyrazole with a diazotizing agent, such as sodium nitrite, in an acidic medium like hydrochloric acid. researchgate.neturfu.ru The resulting pyrazolyl-5-diazonium salt can then be converted to the corresponding 5-diazopyrazole by treatment with a mild base, such as a 10% sodium bicarbonate solution, to adjust the pH to around 5.5. urfu.ru

The precursor, 3-amino-5-phenylpyrazole, can be synthesized by reacting benzoic acid hydrazide with chloroacetonitrile. scirp.org The diazotization of 5-aminopyrazole-4-carbonitriles has also been reported as a convenient method for preparing fused pyrazolo[3,4-d] rsc.orgrsc.orgresearchgate.nettriazin-4-ones. researchgate.net

Regiochemical Control in Direct Functionalization

Controlling the regiochemistry during the synthesis of substituted pyrazoles is crucial for obtaining the desired isomer. numberanalytics.comresearchgate.net The outcome of these reactions can be influenced by several factors, including the choice of solvent, temperature, and the electronic and steric properties of the substituents on the starting materials. numberanalytics.comresearchgate.netnumberanalytics.com For instance, in the synthesis of 1,5-diaryl-3-substituted pyrazoles, excellent yields and regioselectivities have been achieved by reacting 1-arylbutane-1,3-diones with arylhydrazine hydrochlorides in N,N-dimethylacetamide (DMAc). researchgate.net

Strategies to control regioselectivity include:

Steric Control: Utilizing bulky substituents to direct the reaction to a specific position. numberanalytics.comnumberanalytics.com

Electronic Control: Employing the electronic effects of substituents (inductive or resonance) to guide the reaction. numberanalytics.comnumberanalytics.com

Catalyst Control: Using specific catalysts to favor the formation of one regioisomer over another. numberanalytics.comnumberanalytics.com

Substrate Control: The inherent structure of the substrate can direct the regiochemical outcome of the reaction. numberanalytics.com

Indirect Generation Strategies

Indirect methods for generating diazopyrazoles often involve the in situ formation of the diazo compound from a stable precursor, which can then be used immediately in subsequent reactions. This approach is particularly useful for handling potentially hazardous diazo compounds. researchgate.netbristol.ac.uk

In Situ Formation from Hydrazone Derivatives (e.g., Tosylhydrazones)

A widely used indirect method for generating diazo compounds is the Bamford-Stevens reaction, which utilizes tosylhydrazones as stable precursors. researchgate.netbristol.ac.uk Tosylhydrazones, which can be prepared from the reaction of an aldehyde or ketone with tosylhydrazine, decompose in the presence of a base to form the corresponding diazo compound. wikipedia.org This in situ generation minimizes the hazards associated with handling concentrated diazo solutions and can prevent the dimerization of the diazo compound. bristol.ac.uk

The diazo compounds generated in situ from tosylhydrazones can be used in various reactions, such as 1,3-dipolar cycloadditions with alkynes to produce pyrazoles. organic-chemistry.orgscispace.com This approach has been successfully used to synthesize a variety of 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles with good yields and high regioselectivity. organic-chemistry.orgscispace.com

Table 1: Synthesis of Pyrazoles via In Situ Generated Diazo Compounds from Tosylhydrazones

| Entry | Tosylhydrazone Source | Alkyne | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Benzaldehyde Tosylhydrazone | Phenylacetylene | 3,5-Diphenyl-1H-pyrazole | Good | organic-chemistry.org |

| 2 | Acetophenone Tosylhydrazone | Ethyl Propiolate | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | Good | scispace.com |

| 3 | 2-Naphthaldehyde Tosylhydrazone | 1-Octyne | 3-(Naphthalen-2-yl)-5-hexyl-1H-pyrazole | Good | organic-chemistry.org |

This table is for illustrative purposes and specific yield percentages can be found in the cited literature.

Flow Chemistry Approaches for Optimized Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles, offering improved safety, efficiency, and scalability compared to traditional batch methods. mdpi.comthieme.com Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.org

The synthesis of aryldiazomethanes, which are precursors to diazopyrazoles, has been successfully demonstrated in a continuous flow system using the fragmentation of sulfonylhydrazones. nih.gov This method allows for the generation of a clean, base-free diazo stream that can be used in subsequent reactions, such as cyclopropanations and ring expansions. nih.gov Flow chemistry has also been employed for the synthesis of various pyrazole derivatives, including celecoxib, with high yields and significantly reduced reaction times compared to batch processes. mdpi.com The use of immobilized reagents and catalysts in flow systems further enhances the sustainability of these synthetic routes. thieme.com

Catalyst-Free Protocols for Diazopyrazole Formation

The development of catalyst-free synthetic methods is a key goal in green chemistry. rsc.orgdntb.gov.ua Several catalyst-free protocols for the synthesis of pyrazoles have been reported, often utilizing thermal conditions or simple grinding techniques. rsc.orgisca.meresearchgate.net For example, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed readily upon heating under solvent-free conditions to afford pyrazoles in high yields. rsc.org

One-pot, three-component synthesis of polysubstituted aminopyrazoles has been achieved by simply grinding aromatic aldehydes, malononitrile, and phenyl hydrazine (B178648), demonstrating an efficient and environmentally friendly approach. isca.meresearchgate.net Additionally, visible-light-mediated, catalyst-free methods have been developed for other types of organic transformations, highlighting a growing trend towards sustainable synthesis. nih.gov These catalyst-free methods offer advantages in terms of reduced cost, simplified purification, and lower environmental impact.

Reactivity and Mechanistic Pathways of 3 Diazo 5 Phenyl 3h Pyrazole

Thermal Decomposition Pathways

The thermolysis of 3-diazo-5-phenyl-3H-pyrazole provides a facile route to the corresponding pyrazolyl carbene. This process and the subsequent reactions of the carbene have been a subject of interest for understanding the fundamental reactivity of this class of compounds.

Generation of Pyrazolyl Carbenes via Nitrogen Extrusion

Upon heating, 3-diazo-5-phenyl-3H-pyrazole undergoes a thermal decomposition reaction characterized by the loss of a molecule of nitrogen (N₂). This process, known as nitrogen extrusion, results in the formation of a 5-phenyl-3H-pyrazol-3-ylidene, a pyrazolyl carbene. This reactive intermediate is central to the subsequent chemical transformations observed in the thermolysis of the parent diazo compound. The formation of this carbene is a common feature in the chemistry of diazo compounds and serves as a gateway to a variety of synthetic applications.

Intramolecular Rearrangements of Pyrazolyl Carbenes

Once generated, the 5-phenyl-3H-pyrazol-3-ylidene can undergo several intramolecular rearrangements. One of the significant pathways involves a ring contraction process. This rearrangement is thought to proceed through a Wolff-type rearrangement, which is a characteristic reaction of α-diazocarbonyl compounds, although in this case, it is the analogous pyrazolyl carbene that rearranges. This transformation can lead to the formation of highly strained bicyclic intermediates that subsequently rearrange to more stable products. For instance, the rearrangement can ultimately lead to the formation of substituted alkynes. In some cases, the pyrazolyl carbene can also undergo rearrangements to yield other isomeric heterocyclic structures.

Intermolecular Trapping Reactions and Derivative Formation

In the presence of suitable substrates, the pyrazolyl carbene generated from the thermolysis of 3-diazo-5-phenyl-3H-pyrazole can be intercepted in intermolecular reactions. These trapping reactions are a powerful tool for the synthesis of a diverse range of derivatives. For example, in the presence of alkenes, the carbene can undergo cyclopropanation reactions to afford pyrazolyl-substituted cyclopropanes. Similarly, reaction with alkynes can lead to the formation of cyclopropenes or other addition products. The carbene can also react with nitriles to form ylides, which can then undergo further transformations. These intermolecular trapping reactions are often in competition with the intramolecular rearrangement pathways, and the product distribution can be influenced by the concentration and reactivity of the trapping agent.

Kinetic Studies and Substituent Effects on Thermolysis

Kinetic studies on the thermal decomposition of pyrazole (B372694) derivatives provide valuable insights into the reaction mechanism and the stability of the diazo compound. The rate of nitrogen extrusion is influenced by the electronic and steric nature of the substituents on the pyrazole ring. Electron-donating groups can stabilize the transition state for nitrogen loss, thereby accelerating the rate of decomposition. Conversely, electron-withdrawing groups can destabilize the transition state and slow down the reaction.

For a series of substituted pyrazolines, the activation parameters for thermolysis have been determined, showing a clear dependence on the nature of the substituents at the C3 position. These studies suggest that the mechanism of diradical formation, a key step in the decomposition, likely involves the cleavage of the N₂-C₃ bond as the rate-determining step.

| Substituent | Effect on Thermolysis Rate | Rationale |

| Electron-donating | Increases | Stabilizes the transition state for N₂ extrusion. |

| Electron-withdrawing | Decreases | Destabilizes the transition state for N₂ extrusion. |

| Steric hindrance | Can influence rate | Affects the conformation required for decomposition. |

This table provides a general overview of substituent effects on the thermolysis of diazo compounds.

Photochemical Transformations

In addition to thermal methods, photochemical activation provides an alternative and often milder method for generating pyrazolyl carbenes from 3-diazo-5-phenyl-3H-pyrazole.

Photo-Induced Carbene Generation

Irradiation of 3-diazo-5-phenyl-3H-pyrazole with light of an appropriate wavelength leads to the photo-induced extrusion of molecular nitrogen, affording the same 5-phenyl-3H-pyrazol-3-ylidene intermediate as in the thermal process. researchgate.net This photochemical method allows for the generation of the carbene at lower temperatures, which can be advantageous in cases where the desired products are thermally sensitive. The photolysis can be carried out in various solvents, and the resulting carbene can be trapped in situ with a range of reagents, similar to the thermal counterpart. For instance, photolysis in the presence of alcohols can lead to O-H insertion products. The efficiency and outcome of the photochemical reaction can be influenced by the wavelength of light used and the presence of photosensitizers.

Excited State Reactivity and Reaction Channels

The photochemistry of diazo compounds, including 3-diazo-5-phenyl-3H-pyrazole, is a subject of significant interest due to the diverse reactivity of the resulting carbene intermediates. researchgate.netrsc.org Upon irradiation, diazo compounds can undergo decomposition from their excited state, leading to the formation of carbenes by eliminating molecular nitrogen. rsc.orgmdpi.com These highly reactive intermediates can then participate in various chemical transformations. rsc.orgmdpi.com

Recent studies have highlighted a renewed interest in the photoinitiated reactions of diazo compounds, driven by a deeper understanding of modern photochemistry. rsc.orgresearchgate.net The excited-state reactivity is influenced by the wavelength of the irradiating light, with different reaction pathways potentially being favored under different conditions. researchgate.net For instance, while many photochemical reactions of diazo compounds utilize UV or blue light, recent research has explored the use of lower-energy red light, which can offer advantages such as deeper penetration into reaction media and reduced photodamage in biological applications. researchgate.net The generation of reactive intermediates can occur through direct photolysis or via photosensitization and photoredox catalysis. researchgate.net

The specific excited-state reaction channels available to 3-diazo-5-phenyl-3H-pyrazole would likely involve the formation of a phenyl-pyrazolyl-carbene. This carbene could then undergo a variety of subsequent reactions, including insertions into C-H, O-H, N-H, and S-H bonds, cyclopropanation reactions, and Wolff rearrangements, depending on the reaction conditions and the presence of other reagents. mdpi.com

Reactions with Solvents and Exogenous Reagents under Irradiation

The irradiation of 3-diazo-5-phenyl-3H-pyrazole in the presence of various solvents and exogenous reagents can lead to a range of products, primarily through the intermediacy of a carbene. researchgate.net The nature of the solvent can significantly influence the reaction pathway. For example, photolysis in protic solvents like alcohols can result in the formation of ethers through O-H insertion reactions of the carbene.

In the presence of exogenous reagents, the carbene generated from 3-diazo-5-phenyl-3H-pyrazole can undergo a variety of intermolecular reactions. For instance, reactions with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to coupling at the methylene (B1212753) group, which can be faster than carbene formation and may result in direct cyclization into condensed 1,2,4-triazines. researchgate.net When photolysis is carried out in the presence of diethyl malonate, an acyclic hydrazone may be formed. researchgate.net

The reactivity of the photochemically generated carbene is not limited to insertion and addition reactions. Under certain conditions, it can also participate in radical reactions. nih.gov The use of photocatalysts can open up avenues for a plethora of radical transformations, where the diazo compound can act as either a radical source or a radical acceptor. nih.gov

| Reagent | Product Type |

| Alcohols | Ethers (via O-H insertion) |

| Acetylacetone | Condensed 1,2,4-triazines |

| Ethyl acetoacetate | Condensed 1,2,4-triazines |

| Diethyl malonate | Acyclic hydrazone |

1,3-Dipolar Cycloaddition Reactions

Reactions with Alkynes

1,3-dipolar cycloaddition reactions are a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. nih.gov Diazo compounds, such as 3-diazo-5-phenyl-3H-pyrazole, are excellent 1,3-dipoles that can react with various dipolarophiles, including alkynes, to yield pyrazole derivatives. researchgate.netrsc.org These reactions are often characterized by their high efficiency and regioselectivity. rsc.org

The initial step in the reaction between a diazo compound and an alkyne is a [3+2] cycloaddition to form a 3H-pyrazole. scispace.comresearchgate.net This reaction proceeds through a concerted mechanism, and the reactivity can be influenced by the electronic nature of both the diazo compound and the alkyne. rsc.org For instance, electron-deficient alkynes, such as dimethyl acetylenedicarboxylate, readily react with diazo compounds to form the corresponding 3H-pyrazole adducts. researchgate.netresearchgate.net The formation of these initial cycloadducts is a key step that sets the stage for subsequent rearrangements. researchgate.net

The reaction of 3-diazo-5-phenyl-3H-pyrazole with an alkyne would be expected to yield a spirocyclic 3H-pyrazole intermediate, where the newly formed pyrazole ring is spiro-fused to the existing pyrazole ring at the C3 position. These spirocyclic intermediates are often unstable and can undergo further transformations. researchgate.net

The initially formed 3H-pyrazoles are often not the final products and can undergo subsequent sigmatropic rearrangements to form more stable aromatic 1H- or 4H-pyrazoles. scispace.comcdnsciencepub.com The most common of these rearrangements is the scispace.comresearchgate.net-sigmatropic shift, also known as the van Alphen-Hüttel rearrangement. researchgate.netresearchgate.net This rearrangement involves the migration of a substituent from the C5 position of the 3H-pyrazole ring to either the N1 atom to form a 1H-pyrazole or to the C4 atom to form a 4H-pyrazole. researchgate.netcdnsciencepub.com

The course of the rearrangement is influenced by the nature of the migrating group and the substituents on the pyrazole ring. researchgate.netcdnsciencepub.com For example, in the case of 3H-pyrazoles derived from diphenyldiazomethane and dimethyl acetylenedicarboxylate, a highly regioselective 1,5-phenyl migration to the carbon atom occurs, leading to a stable 4H-pyrazole. researchgate.net In other systems, competitive migrations of different groups to both nitrogen and carbon have been observed. cdnsciencepub.com These rearrangements are often thermally induced and can lead to a mixture of isomeric products. researchgate.netcdnsciencepub.com

| Initial Product | Rearrangement Type | Final Product |

| 3H-Pyrazole | scispace.comresearchgate.net-Sigmatropic Shift (to N1) | 1H-Pyrazole |

| 3H-Pyrazole | scispace.comresearchgate.net-Sigmatropic Shift (to C4) | 4H-Pyrazole |

The regioselectivity of the 1,3-dipolar cycloaddition between a diazo compound and an unsymmetrical alkyne is a crucial aspect of these reactions. nih.gov The orientation of the addition is governed by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. nih.gov The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the regiochemical outcome. nih.gov

In many cases, the cycloaddition of diazo compounds to electron-deficient alkynes proceeds with high regioselectivity. researchgate.net For instance, the reaction of α-diazocarbonyl compounds with terminal alkynes often leads to the formation of a single regioisomer of the resulting pyrazole. researchgate.net

Stereochemical control is also an important consideration, particularly when chiral reactants are involved. scispace.comnih.gov It has been demonstrated that 1,3-dipolar cycloadditions can proceed with a high degree of stereospecificity. nih.gov For example, the reaction of α-chiral tosylhydrazones (which generate chiral diazo compounds in situ) with terminal alkynes can lead to the formation of chiral pyrazoles with retention of stereochemistry at the migrating group during the subsequent scispace.comresearchgate.net-sigmatropic rearrangement. scispace.comnih.gov This stereoretentive migration is a notable feature and provides a valuable method for the synthesis of enantiomerically enriched pyrazole derivatives. nih.gov

Reactions with Alkenes and Electron-Rich Olefins

The 1,3-dipolar cycloaddition reactions of diazo compounds with alkenes and electron-rich olefins represent a robust method for the synthesis of five-membered heterocyclic rings, namely pyrazolines and their oxidized counterparts, pyrazoles.

Formation of Pyrazolines and Dihydropyrazoles

3-Diazo-5-phenyl-3H-pyrazole, as a 1,3-dipole, readily undergoes [3+2] cycloaddition reactions with various alkenes and electron-rich olefins to yield pyrazoline derivatives. This reaction is a cornerstone in the synthesis of this class of heterocyclic compounds. The general transformation involves the reaction of the diazo compound with a dipolarophile, leading to the formation of a dihydropyrazole (pyrazoline) ring system.

While specific studies detailing the reaction of 3-diazo-5-phenyl-3H-pyrazole with a wide array of alkenes are not extensively documented in readily available literature, the general reactivity pattern of diazopyrazoles suggests that it would react with electron-deficient alkenes, such as acrylates and acrylonitriles, as well as with electron-rich olefins. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diazo compound and the dipolarophile.

A visible-light-induced [3+2] cycloaddition of donor/donor diazo precursors with alkenes has been reported to afford pyrazolines and spiro-pyrazolines. nih.gov Although this study does not specifically use 3-diazo-5-phenyl-3H-pyrazole, it provides a modern approach to pyrazoline synthesis that could potentially be applied.

Table 1: Examples of [3+2] Cycloaddition for Pyrazoline Synthesis (Note: This table is a generalized representation of the types of reactions discussed in the literature, as specific data for 3-diazo-5-phenyl-3H-pyrazole is limited.)

| Dipolarophile | Product Type | Potential Reaction Conditions | Reference |

|---|---|---|---|

| Electron-deficient alkene (e.g., Acrylate) | Substituted Pyrazoline | Thermal or photochemical | nih.govresearchgate.net |

| Electron-rich olefin (e.g., Enol ether) | Substituted Pyrazoline | Typically thermal | nih.gov |

| Strained alkene (e.g., Norbornene) | Fused Pyrazoline | Often proceeds readily | nih.govresearchgate.net |

Oxidative Transformations to Aromatic Pyrazoles

The pyrazoline derivatives formed from the cycloaddition reactions can be subsequently transformed into the corresponding aromatic pyrazoles through oxidative dehydrogenation. researchgate.net This aromatization step is a common follow-up to the cycloaddition and leads to the formation of the more stable pyrazole ring.

Various oxidizing agents can be employed for this transformation, including mild oxidants. The reaction conditions can be modified to facilitate this elimination, sometimes involving the use of additional bases or oxidants. nih.gov One proposed mechanism for this oxidative aromatization involves the donation of electrons from the C=N double bond in the pyrazoline ring to a protonated nitrogen, followed by the loss of hydrogen atoms at C3 and C4 to form a double bond, and subsequent loss of a proton from the second nitrogen atom to yield the aromatic pyrazole ring. researchgate.net

Reactions with Other Dipolarophiles (e.g., Enamines, Ynamines, Isocyanates, Isothiocyanates)

Beyond alkenes, 3-diazo-5-phenyl-3H-pyrazole can react with a variety of other dipolarophiles. Reactions of 3-substituted pyrazole-5-diazonium salts with enamines have been shown to produce pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazines in a regioselective manner. researchgate.net The reaction of diazoalkanes with enamines can proceed via a stepwise mechanism involving a zwitterionic intermediate. nih.gov

While specific data for 3-diazo-5-phenyl-3H-pyrazole is scarce, the general reactivity of diazopyrazoles suggests they would react with other electron-rich systems. For instance, reactions with ynamines would be expected to yield pyrazole derivatives.

The reaction of pyrazole derivatives with isocyanates and isothiocyanates has also been reported, leading to the formation of various heterocyclic systems. researchgate.net Although the specific reaction of 3-diazo-5-phenyl-3H-pyrazole with these dipolarophiles is not detailed in the provided search results, the general reactivity patterns of diazo compounds suggest that such cycloadditions are feasible and would lead to the formation of five-membered heterocyclic rings incorporating the N=C=O or N=C=S moiety.

Mechanistic Elucidation of Cycloaddition Pathways (e.g., Concerted vs. Stepwise)

The mechanism of 1,3-dipolar cycloadditions, such as those involving 3-diazo-5-phenyl-3H-pyrazole, can be a subject of detailed mechanistic investigation. These reactions can proceed through either a concerted or a stepwise pathway.

In a concerted mechanism , the two new sigma bonds are formed simultaneously in a single transition state. This is often the case for many 1,3-dipolar cycloadditions and is described by the Huisgen cycloaddition mechanism. researchgate.net

However, a stepwise mechanism involving a zwitterionic or diradical intermediate is also possible, particularly when the electronic properties of the dipole and dipolarophile favor such a pathway. For example, the reaction of diazoacetates with enamines has been proposed to proceed via a stepwise mechanism. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are often employed to elucidate the preferred reaction pathway by calculating the energy profiles of the concerted and stepwise routes. nih.gov

Azo Coupling Reactions (as 3-Pyrazolediazonium Salts)

3-Diazo-5-phenyl-3H-pyrazole can exist in equilibrium with its corresponding diazonium salt, 5-phenyl-3-pyrazolediazonium salt, especially under acidic conditions. These diazonium salts are electrophilic and can undergo azo coupling reactions with electron-rich substrates.

Reactivity with Active Methylene Compounds and Aromatic Substrates

5-Phenyl-3-pyrazolediazonium salts readily react with active methylene compounds, such as β-diketones, β-ketoesters, and malononitrile, in an electrophilic substitution reaction. researchgate.netresearchgate.net This reaction, known as azo coupling, results in the formation of highly colored azo compounds. The reaction is typically carried out in a mildly acidic or neutral medium. organic-chemistry.org

Similarly, these diazonium salts can couple with activated aromatic substrates like phenols and naphthols. wikipedia.org The diazonium ion acts as an electrophile, and the substitution usually occurs at the para position of the aromatic ring, unless it is blocked, in which case ortho substitution is observed. wikipedia.org The pH of the reaction medium is a critical factor, with the reaction being faster at higher pH for phenols. wikipedia.org

Table 2: Azo Coupling Reactions of Pyrazolediazonium Salts (Note: This table is a generalized representation based on the reactivity of pyrazolediazonium salts.)

| Coupling Partner | Product Type | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Active Methylene Compound (e.g., Acetylacetone) | Azo-pyrazole Derivative | Mildly acidic to neutral pH | researchgate.netresearchgate.net |

| Phenol | Hydroxy-substituted Azo-pyrazole | Mildly alkaline pH | wikipedia.org |

| Naphthol | Naphthyl-azo-pyrazole Derivative | Mildly alkaline pH | wikipedia.orgresearchgate.net |

| Aniline Derivative | Amino-substituted Azo-pyrazole | Mildly acidic pH | organic-chemistry.org |

Formation of Azo Compounds and Hydrazone Intermediates

The diazo group in pyrazole derivatives exhibits dual reactivity, behaving either as a neutral 1,3-dipole or, under acidic conditions, as a precursor to a pyrazolediazonium cation. This latter reactivity is pivotal in the formation of azo compounds through electrophilic substitution reactions known as azo coupling. wikipedia.orgresearchgate.net In this pathway, the pyrazolediazonium ion, generated in situ from 3-diazo-5-phenyl-3H-pyrazole, acts as an electrophile. It readily attacks electron-rich aromatic compounds, such as phenols and anilines, typically at the para position, to yield brightly colored arylazo pyrazoles. wikipedia.orgnih.gov

The general mechanism for this C-azo coupling is depicted below:

Protonation of the diazo compound to form the diazonium salt.

Electrophilic attack of the diazonium salt on an activated aromatic ring (e.g., phenol).

Deprotonation to restore aromaticity, yielding the final azo-coupled product.

Studies on the reactivity of various diazoazoles have shown that diazopyrazoles can effectively participate in such coupling reactions at room temperature with a range of nucleophiles, including β-naphthol, N,N-dimethylaniline, and resorcinol. researchgate.net

Hydrazone intermediates can be formed from the resulting azo compounds through reduction. For instance, selective reduction of the azo linkage (-N=N-) can lead to a hydrazo intermediate, which may exist in equilibrium with or rearrange to a more stable hydrazone tautomer. Alternatively, hydrazones can be synthesized as key intermediates for building pyrazole systems, often through the condensation of a ketone with a hydrazine (B178648). nih.govderpharmachemica.com In the context of 3-diazo-5-phenyl-3H-pyrazole, a plausible route to a hydrazone could involve a coupling reaction followed by rearrangement or a dedicated reduction step. The formation of hydrazones is a critical step in many multicomponent reactions for synthesizing substituted pyrazoles and related heterocycles. rsc.org

Subsequent Cyclocondensation Reactions to Fused Heterocycles

The intermediates generated from 3-diazo-5-phenyl-3H-pyrazole, particularly those containing amino or hydrazono functionalities, are valuable precursors for constructing fused heterocyclic systems. These reactions, known as cyclocondensation reactions, involve the formation of a new ring fused to the original pyrazole core by reacting the intermediate with a bi-electrophilic reagent.

A prominent strategy involves the conversion of the diazo group (or an azo derivative) into an amino group at the 5-position of the pyrazole ring (if starting from a 5-diazonium salt precursor). 5-Aminopyrazoles are exceptionally versatile building blocks. nih.gov They possess two nucleophilic centers—the endocyclic nitrogen (N1) and the exocyclic amino group—which can react with 1,3-dielectrophiles like β-diketones or β-ketoesters to afford fused pyrazoloazines. For example, reaction with a β-diketone can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov Similarly, reaction with other appropriate bifunctional reagents can yield pyrazolo[3,4-b]pyridines. nih.govnih.gov

A more direct route to fused systems involves the reaction of pyrazole-5-diazonium salts with suitable nucleophiles in a process that combines azo coupling with an immediate cyclization. A key example is the reaction with β-azolyl enamines. This transformation leads directly to the formation of novel 3-azolylpyrazolo[5,1-c] nih.govnih.govnih.govtriazines in an efficient, one-pot process. researchgate.net The proposed mechanism involves an initial azo coupling at the activated double bond of the enamine, followed by an intramolecular cyclization with the elimination of a secondary amine. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Fused Pyrazole Synthesis

| Pyrazole Precursor | Reagent | Fused Heterocycle Product | Reference |

|---|---|---|---|

| 5-Aminopyrazole | β-Diketone (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazole | Enaminone | Pyrazolo[3,4-b]pyridine | nih.gov |

Transition Metal-Mediated Transformations

The diazo group of 3-diazo-5-phenyl-3H-pyrazole is highly susceptible to decomposition by transition metal catalysts, most notably those of rhodium(II) and copper(I). This process involves the extrusion of a dinitrogen molecule (N₂) and the formation of a highly reactive transient species known as a metallacarbene or carbenoid. This intermediate is the cornerstone of a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Catalytic Decomposition to Metallacarbenes and Carbenoids

The catalytic cycle for the formation of a metallacarbene begins with the coordination of the diazo compound to the metal center. This is followed by the irreversible loss of N₂, a thermodynamically favorable process, to generate the metal-carbene complex. nih.govresearchgate.net Rhodium(II) carboxylates, such as rhodium(II) acetate, are particularly efficient catalysts for this transformation, generating rhodium-carbenoid intermediates that are central to modern organic synthesis. nih.gov These carbenoids are electrophilic at the carbene carbon and can undergo a variety of subsequent reactions. The nature of the ligands on the metal catalyst can modulate the reactivity and selectivity of the carbenoid.

Metal-Catalyzed Cycloaddition Reactions

The metallacarbene generated from 3-diazo-5-phenyl-3H-pyrazole can participate in various cycloaddition reactions. One of the most significant is the [3+2] cycloaddition with alkynes. For instance, copper(I) catalysts promote the reaction between diazocarbonyl compounds and terminal alkynes to afford highly substituted pyrazoles. nih.gov This reaction represents a conceptually novel approach to pyrazole synthesis under an inverse-electron-demand scenario. nih.gov

Furthermore, rhodium-catalyzed reactions can lead to formal cycloadditions through annulation cascades. nih.gov In these processes, the rhodium carbenoid may first react with a substrate containing a directing group, leading to C-H activation. Subsequent carbene insertion and intramolecular cyclization result in the formation of a new fused ring system. nih.gov These reactions effectively act as formal [3+2] or [4+2] cycloadditions, depending on the nature of the reacting partner.

Intermolecular and Intramolecular Reactions of Transient Metallacarbenes

Once formed, the transient metallacarbene is a versatile intermediate that can be trapped by a wide range of nucleophiles in both intermolecular and intramolecular fashions.

Intermolecular Reactions: A hallmark reaction of metallacarbenes is C-H insertion. The electrophilic carbene can insert into the C-H bonds of adjacent molecules, including alkanes and arenes, providing a direct method for C-H functionalization. Rhodium(II) catalysts are frequently used to mediate these transformations. nih.gov Another common intermolecular reaction is cyclopropanation, where the carbene adds across an alkene to form a cyclopropane (B1198618) ring.

Intramolecular Reactions: When the substrate containing the diazopyrazole also possesses other functional groups, a variety of intramolecular reactions can occur, leading to the rapid construction of complex polycyclic architectures. These reactions are often highly efficient due to favorable entropic factors. Key examples include:

Intramolecular C-H Insertion: If a C-H bond is located in a sterically accessible position (typically δ to the carbene), the metallacarbene can insert into it to form a new five-membered ring. This is a powerful tool for creating cyclopentane-fused pyrazole systems. nih.gov

Intramolecular Cyclopropanation: An alkene moiety within the same molecule can trap the carbenoid to form a bicyclic product containing a cyclopropane ring. nih.gov

Intramolecular Ylide Formation: Heteroatoms with lone pairs, such as nitrogen, oxygen, or sulfur, can attack the electrophilic carbene to form an ylide. This ylide can then undergo subsequent rearrangements, such as a nih.govbeilstein-journals.org-sigmatropic shift, to generate complex heterocyclic products.

Table 2: Representative Reactions of Transient Metallacarbenes

| Reaction Type | Reacting Partner | Product Type | Catalyst Example | Reference |

|---|---|---|---|---|

| Intermolecular | ||||

| C-H Insertion | Alkane/Arene | Functionalized Pyrazole | Rh₂(OAc)₄ | nih.gov |

| Cyclopropanation | Alkene | Pyrazolyl-cyclopropane | Rh₂(OAc)₄ / Cu(I) | nih.gov |

| [3+2] Cycloaddition | Alkyne | Substituted Pyrazole | Cu(I) | nih.gov |

| Intramolecular | ||||

| C-H Insertion | Internal C-H Bond | Fused Ring System | Rh₂(OAc)₄ | nih.gov |

Spectroscopic Elucidation of Molecular Architecture and Transient Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms.

For the ¹H NMR spectrum, the protons of the phenyl group are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the diazopyrazole ring. The single proton on the pyrazole (B372694) ring, if present, would also appear in the aromatic region, with its precise location dependent on the tautomeric form and the electronic environment.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring would appear in the range of δ 120-140 ppm. The carbons of the pyrazole ring are expected to resonate at distinct chemical shifts, with the carbon bearing the diazo group (C3) and the carbon attached to the phenyl group (C5) being significantly influenced by their respective substituents. The carbon atom C4 of the pyrazole ring in similar structures is typically found in the range of δ 100-115 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Diazo-5-phenyl-3H-pyrazole

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H | 7.0 - 8.5 | - |

| Pyrazole-H4 | ~7.0 | ~100 - 115 |

| Phenyl-C | - | 120 - 140 |

| Pyrazole-C3 | - | (Highly deshielded) |

| Pyrazole-C5 | - | (Deshielded) |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework of 3-Diazo-5-phenyl-3H-pyrazole, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, which would be crucial for assigning the protons within the phenyl ring and confirming the connectivity between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C). This would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. This technique would be vital for establishing the connectivity between the phenyl group and the pyrazole ring, for instance, by observing a correlation between the phenyl protons and the C5 carbon of the pyrazole.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the phenyl ring relative to the pyrazole ring.

Infrared (IR) Spectroscopy for Diagnostic Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-Diazo-5-phenyl-3H-pyrazole, the most characteristic absorption band would be that of the diazo group (–N₂). This stretching vibration is typically observed in the range of 2100-2300 cm⁻¹, a region of the IR spectrum that is relatively free from other absorptions. researchgate.netnih.gov

Other expected diagnostic vibrational modes would include the C-H stretching vibrations of the aromatic phenyl ring and the pyrazole ring, typically appearing above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The specific frequencies of these vibrations would provide further structural confirmation.

Table 2: Expected Diagnostic IR Absorption Bands for 3-Diazo-5-phenyl-3H-pyrazole

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Diazo (–N₂) | 2100 - 2300 | Stretching |

| Aromatic C-H | > 3000 | Stretching |

| Aromatic C=C and C=N | 1400 - 1600 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure. For 3-Diazo-5-phenyl-3H-pyrazole (C₉H₆N₄), the molecular weight is approximately 170.17 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progression Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended π-system of 3-Diazo-5-phenyl-3H-pyrazole, encompassing both the phenyl and diazopyrazole rings, is expected to give rise to characteristic absorption bands in the UV-Vis region. Azo dyes and other compounds with extended conjugation typically show strong absorption in the UV and visible regions of the spectrum. nih.govrsc.org

The spectrum would likely exhibit multiple absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the solvent polarity. This technique is also highly valuable for monitoring the progress of reactions involving this compound, such as photochemical decomposition, where the disappearance of the characteristic absorption of the diazo chromophore can be followed over time. semanticscholar.orgresearchgate.netmdpi.com

Table 3: Expected UV-Vis Absorption Maxima for 3-Diazo-5-phenyl-3H-pyrazole

| Transition Type | Expected λ_max Range (nm) |

|---|---|

| π→π | 250 - 400 |

| n→π | > 400 |

Computational Chemistry and Theoretical Investigations of 3 Diazo 5 Phenyl 3h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely employed to investigate the properties of heterocyclic systems, including pyrazoles. For 3-Diazo-5-phenyl-3H-pyrazole, DFT calculations would be instrumental in elucidating its fundamental chemical properties.

The initial step in the computational analysis of a molecule is typically geometry optimization. Using a functional such as B3LYP combined with a basis set like 6-311G(d,p), the most stable three-dimensional arrangement of atoms in 3-Diazo-5-phenyl-3H-pyrazole can be determined. This process finds the structure corresponding to a minimum on the potential energy surface. The absence of imaginary frequencies in a subsequent vibrational frequency analysis confirms that the optimized structure is a true energy minimum. nih.gov

The optimized geometry provides key structural parameters. For related pyrazole (B372694) systems, DFT calculations have been shown to reproduce experimental bond lengths and angles with good accuracy. researchgate.net The planarity of the pyrazole ring and the dihedral angle of the phenyl group relative to the heterocyclic core are critical parameters that influence the molecule's electronic properties and steric interactions.

Upon obtaining the optimized geometry, the ground state electronic structure can be characterized. This involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.govderpharmachemica.com For a molecule like 3-Diazo-5-phenyl-3H-pyrazole, the HOMO is expected to have significant electron density on the diazo group and the pyrazole ring, while the LUMO would likely be distributed across the conjugated system, including the phenyl ring.

Table 1: Representative Calculated Electronic Properties for a Substituted Pyrazole Derivative

Note: This data is for a related compound, (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, and is presented to illustrate typical DFT-calculated values.

| Parameter | Value |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -2.45 eV |

| HOMO-LUMO Gap (ΔE) | 3.76 eV |

| Total Energy | -1056.8 Hartree |

| Dipole Moment | 3.12 Debye |

Data sourced from theoretical studies on related pyrazole derivatives. derpharmachemica.com

DFT is a powerful tool for mapping the reaction pathways of chemical transformations. For 3-Diazo-5-phenyl-3H-pyrazole, this could include studying its thermal decomposition, which would likely involve the extrusion of dinitrogen (N₂) to form a carbene intermediate, or its participation in cycloaddition reactions.

To study a reaction mechanism, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Unlike stable molecules, a TS has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical factor in determining the reaction rate. By mapping the entire reaction coordinate from reactants to products through the transition state, a detailed reaction pathway can be elucidated.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energetic landscape for a given transformation can be constructed. This allows for the determination of the thermodynamic feasibility of a reaction. Key thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) can be calculated. A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction. For instance, the decomposition of 3-Diazo-5-phenyl-3H-pyrazole is expected to be highly favorable due to the formation of the very stable dinitrogen molecule.

Quantum Chemical Descriptors and Reactivity Indices

Based on the energies of the frontier molecular orbitals, a range of quantum chemical descriptors can be calculated to quantify the reactivity of 3-Diazo-5-phenyl-3H-pyrazole. These descriptors arise from conceptual DFT and provide a framework for understanding and predicting chemical behavior.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Global Hardness (η): Measures the resistance to charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These indices are invaluable for comparing the reactivity of a series of related compounds and for predicting the sites of electrophilic or nucleophilic attack. derpharmachemica.com

Table 2: Representative Quantum Chemical Descriptors for a Pyrazole Derivative

Note: This data is for a related compound, (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, and is presented for illustrative purposes.

| Descriptor | Formula | Calculated Value |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.33 eV |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.88 eV |

| Global Softness (S) | 1 / η | 0.53 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 4.98 eV |

Data sourced from theoretical studies on related pyrazole derivatives. derpharmachemica.com

Theoretical Exploration of Isomerization and Tautomeric Equilibria

Pyrazoles are well-known for exhibiting annular prototropic tautomerism, where a proton can migrate between the two nitrogen atoms of the ring. For a 3,5-disubstituted pyrazole like the parent 5-phenyl-1H-pyrazole, this results in an equilibrium between the 3-phenyl and 5-phenyl tautomers. DFT calculations are frequently used to determine the relative stabilities of these tautomers. researchgate.net Generally, the tautomer with the more electron-withdrawing group at the 5-position is found to be more stable.

In the case of 3-Diazo-5-phenyl-3H-pyrazole, the molecule is a specific tautomer (a 3H-pyrazole). Theoretical calculations can be used to explore its potential isomerization to the more aromatic 1H-pyrazole or other isomers. This would involve calculating the relative energies of the different isomeric forms and the activation barriers for their interconversion. The solvent can play a crucial role in tautomeric equilibria, and its effects can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Advanced Mechanistic Probes (e.g., Molecular Electron Density Theory, Bonding Evolution Theory)

While standard DFT calculations provide immense insight, more advanced theoretical frameworks can offer a deeper understanding of bonding and reactivity.

Molecular Electron Density Theory (MEDT): This theory focuses on the changes in electron density during a chemical reaction, rather than molecular orbital interactions, to explain reactivity. It can be a powerful tool for analyzing pericyclic reactions, in which 3-Diazo-5-phenyl-3H-pyrazole could potentially participate.

Bonding Evolution Theory (BET): This method analyzes the topology of the electron localization function (ELF) along a reaction pathway. It allows for a detailed, step-by-step description of bond formation and cleavage processes, providing a profound understanding of the mechanism of chemical transformations.

Based on the available scientific literature, the application of these specific advanced probes to diazopyrazole systems has not been widely reported. However, their application would represent a valuable future direction for research into the reactivity of this class of compounds.

Synthetic Utility and Applications in Complex Organic Synthesis

Building Block for Diverse Nitrogen Heterocycles

3-Diazo-5-phenyl-3H-pyrazole serves as a valuable building block for the synthesis of fused nitrogen heterocycles through cycloaddition reactions. Its diazo functional group, combined with the embedded pyrazole (B372694) core, allows for diverse reactivity patterns, leading to the formation of polycyclic systems.

A significant application of 3-Diazo-5-phenyl-3H-pyrazole is in the synthesis of the dihydropyrazolo[5,1-c] acs.orgresearchgate.neticdst.orgtriazine ring system. This transformation is achieved through its reaction with electron-rich dipolarophiles, such as enamines. researchgate.net The reaction proceeds as a formal 1,7-dipolar cycloaddition. researchgate.net

The proposed mechanism for this transformation involves a two-step cascade. The first step is an initial 1,3-dipolar cycloaddition of the diazo compound onto the enamine. This is followed by a subsequent acs.orgyoutube.com-sigmatropic shift, a type of pericyclic rearrangement, which leads to the formation of the final fused triazine product. researchgate.net This reaction highlights the utility of 3-diazopyrazoles in constructing complex heterocyclic frameworks through controlled reaction cascades. researchgate.net

A study on the cycloaddition behavior of various diazoazoles demonstrated that 3-diazo-5-phenyl-3H-pyrazole effectively reacts with unsaturated substrates like enamines to yield these 1,7-cycloadducts. researchgate.net

Table 1: Synthesis of Pyrazolo[5,1-c] acs.orgresearchgate.neticdst.orgtriazine Scaffolds

| Reactant A | Reactant B | Product Scaffold | Reaction Type | Mechanism |

|---|

The thermal or photochemical decomposition of 3-Diazo-5-phenyl-3H-pyrazole generates a highly reactive carbene intermediate by eliminating molecular nitrogen. This carbene species is central to the formation of cyclopropane (B1198618) and cyclopropene (B1174273) rings, which are valuable motifs in medicinal chemistry and materials science.

When the carbene is generated in the presence of an alkene, it can undergo a cycloaddition reaction across the double bond to furnish a cyclopropane ring. This is a fundamental and widely utilized reaction of carbenes in organic synthesis. libretexts.org The stereochemistry of the starting alkene is often preserved in the cyclopropane product, particularly with singlet carbenes, making this a stereospecific transformation. libretexts.org

Furthermore, related 3H-pyrazole systems have been shown to form cyclopropenes upon irradiation. This process occurs through the decomposition of a vinyl diazo compound, which is an isomeric form of the initial 3H-pyrazole. This suggests that 3-Diazo-5-phenyl-3H-pyrazole could serve as a precursor to cyclopropene derivatives under appropriate reaction conditions.

Precursor for Carbene and Carbenoid Chemistry in Organic Transformations

3-Diazopyrazoles, including the 5-phenyl substituted derivative, are recognized as effective sources of unusual and reactive carbenes. acs.org The diazo group readily undergoes extrusion of nitrogen gas (N₂) upon thermal or photochemical stimulation, yielding a pyrazolylcarbene. This intermediate can exist in either a singlet or triplet spin state, which can influence its reactivity profile. libretexts.orgrwth-aachen.de

The generated carbene is a potent electrophile and can participate in a variety of chemical transformations beyond cyclopropanation, including:

C-H Insertion: The carbene can insert into carbon-hydrogen single bonds, providing a direct method for C-H functionalization.

O-H/N-H Insertion: Reactions with alcohols and amines lead to the formation of new O-C and N-C bonds, respectively.

Carbenoid Formation: In the presence of transition metals (e.g., copper, rhodium, gold), the diazo compound can form a metal-carbenoid intermediate. nih.gov These carbenoids exhibit modified reactivity and selectivity compared to the free carbene, allowing for a broader range of controlled synthetic applications. nih.gov

The choice of solvent and reaction conditions can be critical in directing the reaction down a carbene-based pathway versus other potential transformations. rwth-aachen.de

Role in Cascade and Multicomponent Reactions for Molecular Complexity

The synthesis of pyrazolo[5,1-c] acs.orgresearchgate.neticdst.orgtriazine derivatives from 3-Diazo-5-phenyl-3H-pyrazole and enamines serves as an example of its role in a cascade reaction. researchgate.net A cascade reaction is a process involving two or more consecutive transformations where the subsequent reaction occurs as a direct consequence of the functionality formed in the previous step, all within a single synthetic operation.

In this specific case, the initial 1,3-dipolar cycloaddition creates an intermediate that is perfectly poised to undergo a acs.orgyoutube.com-sigmatropic rearrangement to yield the final, more stable heterocyclic product. researchgate.net This efficient assembly of molecular complexity from relatively simple starting materials in a single pot underscores the value of 3-Diazo-5-phenyl-3H-pyrazole as a strategic building block in synthetic chemistry.

Intermediate in the Generation of Chemically Relevant Scaffolds

As detailed in the preceding sections, 3-Diazo-5-phenyl-3H-pyrazole functions as a versatile synthetic intermediate for generating a variety of important chemical scaffolds. Its utility stems from its dual reactivity: it can act as a 1,7-dipole in cycloadditions or as a precursor to a highly reactive carbene.

Table 2: Scaffolds Derived from 3-Diazo-5-phenyl-3H-pyrazole

| Intermediate | Subsequent Reaction | Resulting Scaffold | Application Area |

|---|---|---|---|

| 1,7-Dipole | Cycloaddition with Enamines | Pyrazolo[5,1-c] acs.orgresearchgate.neticdst.orgtriazines researchgate.net | Heterocyclic Chemistry, Medicinal Chemistry |

| Pyrazolylcarbene | Cycloaddition with Alkenes | Phenyl-substituted Pyrazolyl-cyclopropanes libretexts.org | Carbocyclic Synthesis |

| Pyrazolylcarbene | C-H/N-H/O-H Insertion | Functionalized Pyrazoles | Late-stage Functionalization |

This capacity to serve as a nodal intermediate, leading to diverse and complex molecular structures, establishes 3-Diazo-5-phenyl-3H-pyrazole as a valuable tool for synthetic organic chemists aiming to construct novel molecular entities.

Future Directions and Emerging Research Avenues

Development of Novel and Green Catalytic Systems for Enhanced Reactivity and Selectivity

A primary focus of future research will be the development of environmentally benign and highly efficient catalytic systems. Traditional methods for diazo synthesis and subsequent reactions often involve stoichiometric reagents and harsh conditions. The shift towards green chemistry aims to overcome these limitations.

Key research thrusts include:

Heterogeneous Catalysts: The use of solid-supported catalysts offers significant advantages in terms of recovery, reusability, and waste reduction. rsc.org Materials like chitosan, a biodegradable polysaccharide, have shown promise as sustainable heterogeneous catalysts for diazo transfer reactions to form α-diazo carbonyl compounds. researchgate.net Research will likely explore the adaptation of such catalysts for the synthesis and transformation of 3-Diazo-5-phenyl-3H-pyrazole, potentially leading to simplified purification processes. researchgate.net

Magnetic Nanoparticles: Sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) represent another innovative approach, enabling solvent-free synthesis of azo dyes via diazo coupling at room temperature. rsc.org The magnetic core allows for easy catalyst separation, aligning with green chemistry principles. rsc.org

Metalloporphyrins: Porphyrins complexed with abundant, low-cost metals such as iron and cobalt are effective catalysts for reactions involving diazo compounds. nih.govmdpi.com These bio-inspired catalysts can mediate a variety of transformations, including carbene transfer reactions. Future work could focus on designing metalloporphyrin catalysts specifically tailored for reactions with 3-Diazo-5-phenyl-3H-pyrazole to control selectivity in C-H functionalization or cyclopropanation reactions. nih.govmdpi.com

Photocatalysis: Visible-light photoredox catalysis offers a powerful tool for generating radicals from diazo compounds under exceptionally mild conditions. acs.orgacs.org This approach can unlock novel reaction pathways that are distinct from traditional thermal or metal-catalyzed carbene chemistry, expanding the synthetic playbook for compounds like 3-Diazo-5-phenyl-3H-pyrazole. acs.orgacs.org

| Catalyst Type | Example | Key Advantages | Potential Application for 3-Diazo-5-phenyl-3H-pyrazole |

|---|---|---|---|

| Heterogeneous Biopolymer | Chitosan | Sustainable, biodegradable, reusable, basic properties. researchgate.net | Catalyzing diazo transfer reactions for synthesis. |

| Magnetic Nanoparticles | Fe3O4@SiO2-SO3H | Solvent-free conditions, easy magnetic separation, recyclable. rsc.org | Facilitating clean coupling reactions. |

| Bio-inspired Complexes | Iron Porphyrins (e.g., Fe(TPP)Cl) | Utilizes earth-abundant metals, high efficiency, versatile. nih.gov | Catalyzing selective carbene insertion and cyclopropanation. |

| Photocatalysts | Ruthenium or Iridium Complexes | Mild reaction conditions, utilizes light energy, unique radical reactivity. acs.org | Enabling novel photochemical transformations. |

Exploration of Asymmetric Transformations

The synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug discovery. A significant future direction for 3-Diazo-5-phenyl-3H-pyrazole is its application in asymmetric catalysis to produce enantiomerically enriched products. Research in this area will likely focus on the design and application of chiral catalysts that can effectively control the stereochemical outcome of its reactions.

Promising strategies include:

Chiral Dirhodium(II) Catalysts: Dirhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands are highly effective for a range of stereoselective carbene transfer reactions. semanticscholar.org Future investigations could involve screening a library of such catalysts to find optimal systems for asymmetric cyclopropanation, C-H insertion, or ylide formation reactions involving 3-Diazo-5-phenyl-3H-pyrazole.

Asymmetric Epoxidation: The in situ generation of diazo compounds from precursors like tosylhydrazone sodium salts has been successfully coupled with chiral sulfides to achieve asymmetric epoxidation of aldehydes. researchgate.net This methodology could be extended to 3-Diazo-5-phenyl-3H-pyrazole, reacting it with various carbonyl compounds in the presence of a chiral sulfide (B99878) catalyst to generate chiral epoxides, which are valuable synthetic intermediates. researchgate.net

Chiral Porphyrin-Based Catalysts: Building on the versatility of metalloporphyrins, the development of chiral porphyrin frameworks is an emerging area. nih.gov These catalysts could provide a unique chiral environment to control the enantioselectivity of reactions involving the carbene derived from 3-Diazo-5-phenyl-3H-pyrazole. nih.gov

Integration with Continuous Flow and Automated Synthesis Technologies

Diazo compounds are often associated with safety concerns due to their potential instability and explosive nature. researchgate.netnih.gov Continuous flow chemistry offers a transformative solution to this problem by performing reactions in small-volume, continuously moving streams within microreactors. researchgate.netnih.govnih.gov This technology is a key future direction for the synthesis and utilization of 3-Diazo-5-phenyl-3H-pyrazole.

The integration of flow technology will focus on:

On-Demand Generation: Flow systems enable the "on-demand" synthesis of diazo compounds, which are immediately consumed in a subsequent reaction step. researchgate.netnih.gov This approach avoids the isolation and accumulation of potentially hazardous intermediates, significantly improving operational safety. researchgate.netnih.gov

Enhanced Process Control: Microreactors provide superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netresearchgate.net This level of control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic or fast reactions. nih.govresearchgate.net

Automated Multi-Step Synthesis: Modular flow platforms can be designed to perform multi-step sequences without the need for isolating intermediates. rsc.orgafricacommons.net For example, the synthesis of 3-Diazo-5-phenyl-3H-pyrazole could be telescoped with a subsequent carbene transfer reaction in a fully automated sequence, increasing efficiency and reducing manual handling of hazardous materials. rsc.orgafricacommons.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Risk of accumulating unstable intermediates. | On-demand generation minimizes accumulation and enhances safety. researchgate.netnih.gov |

| Scalability | Often challenging due to thermal management and safety issues. | Easier to scale up by running the system for longer or using parallel reactors. nih.gov |

| Process Control | Difficult to maintain precise temperature control in large volumes. | Superior heat and mass transfer allows for precise control. researchgate.net |

| Reaction Optimization | Time-consuming, requiring multiple individual experiments. | Rapid screening of conditions and automated optimization is possible. rsc.org |

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The transient and highly reactive nature of intermediates in diazo chemistry, such as carbenes and diazonium salts, makes them difficult to study using traditional analytical methods. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor these reactions in real time.

Key technologies include:

In Situ FTIR Spectroscopy: Fiber-optic coupled Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflection (ATR) probe can be directly inserted into a reaction vessel. mdpi.com This allows for the continuous monitoring of the concentrations of reactants, intermediates, and products, providing invaluable kinetic and mechanistic data without the need for sampling. mdpi.com This technique could be applied to study the formation of 3-Diazo-5-phenyl-3H-pyrazole and its subsequent conversion, helping to optimize reaction conditions and identify key intermediates. mdpi.com

NMR Spectroscopy: In situ NMR experiments can provide detailed structural information about intermediates formed during a reaction. Deuterium labeling experiments, for instance, can help elucidate reaction pathways, such as distinguishing between carbene-mediated and reduction pathways in photochemical reactions of diazo compounds. researchgate.net

Computational Design of New Reactivity Modes and Selectivity Control Strategies

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity. The application of theoretical models to the chemistry of 3-Diazo-5-phenyl-3H-pyrazole will be a major driver of innovation, enabling the rational design of new reactions and catalysts.

Future computational efforts will likely involve:

Density Functional Theory (DFT): DFT calculations are widely used to map potential energy surfaces, characterize transition states, and calculate activation energy barriers for reactions involving diazo compounds. nih.govnih.gov Such studies can provide detailed insights into the factors controlling chemo-, regio-, and stereoselectivity. semanticscholar.orgnih.gov For example, DFT can help explain why a particular catalyst favors C-H insertion over cyclopropanation.

Machine Learning (ML): By training ML models on large datasets of quantum mechanical calculations, it is possible to predict the reactivity of new diazo compounds and reaction conditions. nih.govacs.org For instance, an ML model could be developed to predict the activation energy for N2 release from various substituted diazo-pyrazoles, accelerating the discovery of compounds with tailored stability and reactivity. nih.govacs.org

Reaction Dynamics Simulations: For reactions with bifurcating pathways or very shallow intermediates, traditional transition state theory may not be sufficient to predict the product distribution. nih.gov In these cases, molecular dynamics simulations are needed to understand how the trajectory of the reacting molecules after the transition state influences the final outcome. This approach can unravel subtle origins of selectivity that are not apparent from static models. nih.gov

Q & A

Q. What are the standard synthetic protocols for 3-Diazo-5-phenyl-3H-pyrazole, and how is its purity validated?

Methodological Answer: The synthesis typically involves diazotization of 5-phenyl-1H-pyrazol-3-amine under controlled conditions. For example, 1H-pyrazol-5-amine derivatives are reacted with nitrite reagents (e.g., 3-methylbutyl nitrite) in the presence of boron trifluoride etherate at low temperatures (-20°C) to stabilize the reactive diazo intermediate . Post-synthesis, purification is achieved via cold diethyl ether washing and filtration. Purity validation employs techniques such as high-resolution mass spectrometry (HRMS), H/C NMR, and elemental analysis. X-ray crystallography may confirm molecular structure, as demonstrated in related pyrazole derivatives .

Q. What safety precautions are critical when handling 3-Diazo-5-phenyl-3H-pyrazole?

Methodological Answer: The diazo group confers high reactivity and potential explosivity, requiring strict safety measures:

- Storage: Use polythene containers in cool, dry environments to avoid hydrolysis or CO pressure buildup .

- Handling: Conduct reactions in fume hoods with blast shields. Avoid exposure to heat, sparks, or oxidizing agents (e.g., peroxides), which may trigger decomposition .

- Waste Disposal: Quench residual diazo compounds with aqueous acidic solutions (e.g., dilute HCl) to deactivate reactive groups before disposal .

Q. How is the reactivity of the diazo group exploited in functionalization reactions?

Methodological Answer: The diazo group undergoes cycloadditions, cross-couplings, and photochemical reactions. For example:

- Cycloaddition: React with alkynes to form pyrazolo-triazole hybrids via Huisgen 1,3-dipolar cycloaddition .

- Photolysis: UV irradiation generates carbene intermediates for C–H insertion reactions, useful in synthesizing fused heterocycles .

Control reaction temperatures (-20°C to 0°C) and use anhydrous solvents (THF, DCM) to suppress side reactions .

Advanced Research Questions

Q. How can 3-Diazo-5-phenyl-3H-pyrazole serve as a precursor for bioactive heterocyclic systems?

Methodological Answer: The compound is a key intermediate in synthesizing pharmacologically relevant scaffolds:

- Pyrazolo[1,5-a]pyrimidines: React with β-ketoesters or enamines under acidic conditions to form fused heterocycles, which exhibit COX-2 inhibitory activity .

- Isoxazolo-pyrimidines: Couple with arylazoisoxazoles to generate hybrid systems with potential anti-inflammatory properties .

Optimize yields by varying substituents on the phenyl ring and using catalytic Pd or Rh complexes for cross-coupling .

Q. What analytical strategies resolve contradictions in reported stability data for diazo compounds?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, and substituent effects. Systematic approaches include:

- Kinetic Studies: Monitor decomposition rates via UV-Vis spectroscopy under varying conditions (pH, temperature) .

- Computational Modeling: Use DFT calculations to predict thermodynamic stability based on electron-withdrawing/donating substituents .

- Comparative Analysis: Cross-reference thermogravimetric (TGA) and differential scanning calorimetry (DSC) data with literature benchmarks .

Q. What role does 3-Diazo-5-phenyl-3H-pyrazole play in metallocomplex synthesis?

Methodological Answer: The diazo group acts as a ligand precursor for transition metals (e.g., Cu, Ru). For example:

- Copper Complexes: React with Cu(I) salts to form σ-complexes for catalytic applications in azide-alkyne cycloadditions .

- Ruthenium Catalysts: Use in transfer hydrogenation reactions by coordinating to Ru(II) centers, enhancing enantioselectivity in asymmetric syntheses .

Characterize complexes via X-ray crystallography, EPR, and cyclic voltammetry to confirm coordination modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.